Biapigenin: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Isolation
Biapigenin: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biapigenin, a naturally occurring biflavonoid derived from the dimerization of apigenin (B1666066), has garnered increasing interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of biapigenin, the history of its discovery, and detailed methodologies for its extraction and characterization. Quantitative data on biapigenin content in various plant species are summarized, and key experimental protocols are outlined to facilitate further research and development. Additionally, this guide explores the known biological activities of biapigenin, including its mechanism of action at the cellular level.
Introduction to Biapigenin
Biapigenin is a biflavonoid, meaning it is composed of two apigenin units linked together. The linkage between the two apigenin monomers can vary, resulting in different isomers. The most commonly cited isomers are 3',8''-biapigenin, also known as amentoflavone, and I3,II8-biapigenin. These compounds are found in a variety of plant species and have demonstrated a range of biological activities, including neuroprotective and potential anticancer effects.
Discovery and Key Milestones
The first isolation of a biapigenin derivative, specifically I3,II8-biapigenin, was reported in 1987 from the plant Hypericum perforatum, commonly known as St. John's Wort. This discovery laid the groundwork for subsequent investigations into the chemical diversity and biological significance of this class of biflavonoids. Since then, various isomers of biapigenin have been identified in a number of other plant genera.
Natural Sources of Biapigenin
Biapigenin and its isomers are distributed across several plant families. The primary documented natural sources include:
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Hypericum species: Hypericum perforatum (St. John's Wort) is a well-established source of I3,II8-biapigenin.[1] Other species within this genus, such as Hypericum rumeliacum subsp. apollinis, have been found to contain significant quantities of this compound.
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Garcinia species: Garcinia livingstonei has been identified as a source of 3',8''-biapigenin.[2][3][4]
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Selaginella species: Various species of Selaginella, a genus of spikemosses, are known to produce biflavonoids, including 3',8''-biapigenin and 2',8''-biapigenin. Selaginella tamariscina is a notable example.[5][6]
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Other sources: Amentoflavone (3',8''-biapigenin) is also found in Ginkgo biloba, Chamaecyparis obtusa (hinoki), and Xerophyta plicata.[7]
Quantitative Analysis of Biapigenin in Natural Sources
The concentration of biapigenin can vary significantly depending on the plant species, the part of the plant analyzed, and the geographical location. The following table summarizes available quantitative data for biapigenin in various natural sources.
| Plant Species | Plant Part | Biapigenin Isomer | Concentration | Reference |
| Hypericum rumeliacum subsp. apollinis | Not specified | I3,II8-biapigenin | 270.79 mg/g dry material | Not explicitly cited |
| Selaginella tamariscina | Not specified | Amentoflavone (3',8''-biapigenin) | Present (quantitative data not specified) | [8] |
| Selaginella labordei | Not specified | Amentoflavone (3',8''-biapigenin) | Present (quantitative data not specified) | [8] |
| Selaginella uncinata | Not specified | Amentoflavone (3',8''-biapigenin) | Present (quantitative data not specified) | [8] |
Note: Further research is required to establish a more comprehensive quantitative profile of biapigenin across a wider range of natural sources.
Experimental Protocols: Isolation and Purification
The isolation and purification of biapigenin from its natural sources typically involve solvent extraction followed by chromatographic separation. The following is a generalized protocol synthesized from various reported methods.
5.1. Extraction
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Sample Preparation: The plant material (e.g., leaves, stems, or whole plant) is air-dried and ground into a fine powder to increase the surface area for extraction.
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Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used for initial extraction. This can be performed using maceration, Soxhlet extraction, or ultrasonic-assisted extraction.
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Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning the aqueous suspension of the extract successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Biflavonoids like biapigenin are often enriched in the ethyl acetate fraction.
5.2. Purification
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Column Chromatography: The enriched fraction (e.g., ethyl acetate fraction) is subjected to column chromatography for further purification.
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Stationary Phase: Silica gel or Sephadex LH-20 are commonly used stationary phases.
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Mobile Phase: A gradient of solvents, such as a mixture of chloroform and methanol or hexane (B92381) and ethyl acetate, is used to elute the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity biapigenin, preparative HPLC is often employed.
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Column: A reversed-phase C18 column is typically used.
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Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small percentage of formic acid to improve peak shape, is a common mobile phase.
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Detection: UV detection at a wavelength of around 270 nm is used to monitor the elution of the compound.
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5.3. Structure Elucidation
The structure of the isolated biapigenin is confirmed using various spectroscopic techniques:
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the chemical structure and the linkage between the two apigenin units.
Biological Activity and Signaling Pathways
Biapigenin has been shown to exhibit several biological activities, although research into its specific signaling pathways is still emerging.
6.1. Modulation of Mitochondrial Function
I3,II8-biapigenin from Hypericum perforatum has been found to modulate the activity of the adenine (B156593) nucleotide translocator (ANT) in isolated rat brain mitochondria.[1] This interaction suggests a potential neuroprotective role by influencing mitochondrial bioenergetics and calcium homeostasis.[1]
Caption: Biapigenin's interaction with the adenine nucleotide translocator.
6.2. Anti-inflammatory and Anticancer Potential
2',8''-biapigenin, found in Selaginella species, has been reported to exhibit anticancer activity by inhibiting the transactivation of the iNOS gene and cyclooxygenase-2 (COX-2).[6] This inhibition is achieved through the inactivation of the nuclear factor-kappa B (NF-κB) signaling pathway by preventing the translocation of the p65 subunit to the nucleus.[6]
Caption: Inhibition of the NF-κB signaling pathway by 2',8''-biapigenin.
Conclusion and Future Directions
Biapigenin represents a promising class of biflavonoids with demonstrable biological activities. While initial studies have highlighted its presence in various medicinal plants and elucidated some of its mechanisms of action, further research is warranted. Specifically, there is a need for more extensive quantitative analysis of biapigenin content across a broader range of plant species. Furthermore, a deeper investigation into the specific signaling pathways modulated by different biapigenin isomers will be crucial for unlocking their full therapeutic potential in drug discovery and development. The detailed experimental protocols and data presented in this guide aim to provide a solid foundation for researchers to advance our understanding of this intriguing natural product.
References
- 1. Biapigenin modulates the activity of the adenine nucleotide translocator in isolated rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzophenones and Biflavonoids from Garcinia livingstonei Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [tib.eu]
- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 6. scispace.com [scispace.com]
- 7. Amentoflavone - Wikipedia [en.wikipedia.org]
- 8. Comparison of cytotoxic activities of extracts from Selaginella species - PMC [pmc.ncbi.nlm.nih.gov]
